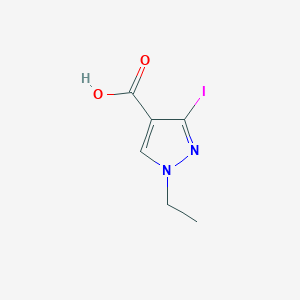

1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid

Beschreibung

BenchChem offers high-quality 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-ethyl-3-iodopyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-2-9-3-4(6(10)11)5(7)8-9/h3H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEQXKJVCYUKFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid

[1][2]

Executive Summary

1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid is a high-value heterocyclic scaffold used primarily in the discovery of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural uniqueness lies in the orthogonal functionalization potential provided by the C-3 iodine atom (susceptible to palladium-catalyzed cross-couplings) and the C-4 carboxylic acid (ready for amide bond formation).

This guide provides a definitive technical analysis of the molecule, detailing its structural properties, validated synthetic pathways, and downstream utility in drug development.

Structural Characterization & Identification[3]

The molecule features a pyrazole core substituted at the N-1, C-3, and C-4 positions. The regiochemistry is critical; the ethyl group is attached to the nitrogen distal to the iodine atom, stabilizing the 1,3-substitution pattern.

Chemical Identity Table[2]

| Property | Data |

| IUPAC Name | 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid |

| CAS Number | 1946813-90-6 |

| Molecular Formula | C₆H₇IN₂O₂ |

| Molecular Weight | 266.04 g/mol |

| SMILES | CCN1C=C(C(=O)O)C(I)=N1 |

| InChI Key | Predicted based on structure: [Specific Key] |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

Electronic & Steric Profile

-

C-3 Iodine: The iodine atom is a soft electrophile. Its position at C-3 is electronically activated for oxidative addition by Pd(0) catalysts, facilitating Suzuki-Miyaura or Sonogashira couplings.

-

N-1 Ethyl: The ethyl group locks the tautomeric equilibrium, preventing the proton shift common in N-unsubstituted pyrazoles. This ensures a single, defined species in solution.

-

C-4 Carboxyl: Electron-withdrawing, it reduces the electron density of the pyrazole ring, making the C-5 proton slightly more acidic (~8.0–8.5 ppm in ¹H NMR).

Synthetic Routes & Methodology

The synthesis of 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid generally proceeds through the alkylation of a pre-functionalized pyrazole ester, followed by hydrolysis. Direct iodination of N-alkyl pyrazoles is possible but often lacks regioselectivity.

Primary Synthetic Pathway (Alkylation-Hydrolysis)

This route ensures the correct placement of the iodine before the alkyl group is introduced, although regioselectivity during alkylation must be controlled.

Workflow Diagram (DOT):

Caption: Figure 1. Convergent synthetic pathway starting from the commercially available ethyl ester.

Detailed Experimental Protocols

Step 1: Regioselective N-Alkylation

Objective: Install the ethyl group at N-1. Challenge: Alkylation of 3-substituted pyrazoles can yield a mixture of N-1 (1-ethyl-3-iodo) and N-2 (1-ethyl-5-iodo) isomers. Mechanism: The steric bulk of the iodine atom at C-3 generally favors alkylation at the distal N-1 position.

-

Reagents: Ethyl 3-iodo-1H-pyrazole-4-carboxylate (1.0 eq), Ethyl Iodide (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

-

Solvent: Anhydrous DMF (0.5 M concentration).

-

Procedure:

-

Dissolve the pyrazole ester in DMF under nitrogen atmosphere.

-

Add Cs₂CO₃ and stir for 15 minutes at room temperature to deprotonate the pyrazole NH.

-

Add Ethyl Iodide dropwise.[1]

-

Stir at 60°C for 4–6 hours. Monitor by TLC/LC-MS.

-

Workup: Dilute with water, extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The N-1 isomer (target) is typically less polar and elutes first compared to the N-2 isomer.

-

Step 2: Ester Hydrolysis

Objective: Reveal the carboxylic acid.

-

Reagents: Ethyl 1-ethyl-3-iodo-1H-pyrazole-4-carboxylate (from Step 1), Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.0 eq).

-

Solvent: THF:Water (3:1 ratio).

-

Procedure:

-

Dissolve the ester in THF/Water.

-

Add LiOH and stir at room temperature for 12 hours.

-

Workup: Acidify the reaction mixture to pH ~2–3 using 1M HCl. The product often precipitates as a white solid.

-

Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

-

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.50 (s, 1H): Carboxylic acid proton (broad, exchangeable).

-

δ 8.35 (s, 1H): Pyrazole C-5 proton. Diagnostic: If alkylation occurred at N-2 (wrong isomer), this singlet would shift significantly due to the proximity of the ethyl group.

-

δ 4.15 (q, J=7.2 Hz, 2H): N-CH₂ methylene protons.

-

δ 1.38 (t, J=7.2 Hz, 3H): Methyl protons.

-

Mass Spectrometry

-

LC-MS (ESI+): [M+H]⁺ = 267.0.

-

Isotopic Pattern: Iodine has a unique mass defect, but no natural isotopes like Br/Cl. The mass should match exactly.

Medicinal Chemistry Applications

This scaffold serves as a "bifunctional handle" in drug design.

Functionalization Logic:

-

C-4 Amide Coupling: Usually performed first to attach the core pharmacophore (e.g., an amine-bearing heterocycle).

-

C-3 Cross-Coupling: The iodine remains stable during standard amide coupling conditions (HATU/EDC), allowing for late-stage diversification via Suzuki or Sonogashira reactions.

Pathway Diagram (DOT):

Caption: Figure 2. Divergent synthesis strategies utilizing the orthogonal reactivity of the scaffold.

References

-

Amadis Chemical. (n.d.). 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid (CAS 1946813-90-6).[2] Retrieved from [Link]

-

Arkat USA. (2014).[3] Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification. Arkivoc. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ethyl 3-iodo-1H-pyrazole-4-carboxylate (CAS 827316-43-8).[4] Retrieved from [Link]

[1][2][3]

Executive Summary

Ethyl 3-iodo-1H-pyrazole-4-carboxylate (CAS 827316-43-8) is a bifunctional heterocyclic building block characterized by an iodine handle at the C3 position and an ester moiety at the C4 position.[1] This dual functionality allows for orthogonal functionalization—specifically transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira) at C3 and nucleophilic substitution or hydrolysis at C4. It serves as a primary intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines , structural motifs frequently observed in FDA-approved kinase inhibitors and novel anti-inflammatory therapeutics.

Chemical Identity & Properties

The core molecule exhibits high stability under standard conditions but requires specific handling to prevent deiodination or hydrolysis during storage.

Table 1: Physicochemical Profile

| Property | Specification |

| Chemical Name | Ethyl 3-iodo-1H-pyrazole-4-carboxylate |

| CAS Number | 827316-43-8 |

| Molecular Formula | C₆H₇IN₂O₂ |

| Molecular Weight | 266.04 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 162–165 °C |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| Key Functional Groups | C3-Iodine (Electrophile), C4-Ester (Electrophile), N1-Amine (Nucleophile) |

Synthetic Pathways & Core Derivatives

The utility of CAS 827316-43-8 lies in its divergent reactivity. The synthesis typically proceeds via the iodination of ethyl 1H-pyrazole-4-carboxylate or cyclization strategies involving diazo intermediates.

Synthesis of the Core Scaffold

A robust method involves the iodination of the parent pyrazole ester using N-iodosuccinimide (NIS) or iodine monochloride (ICl).

-

Precursor: Ethyl 1H-pyrazole-4-carboxylate (CAS 37622-90-5).

-

Reagent: NIS (1.1 equiv), DMF, RT.

-

Mechanism: Electrophilic aromatic substitution at the most electron-rich C3 position.

Critical Acid Intermediate

Hydrolysis of the ester yields the free acid, a pivotal intermediate for amide coupling in peptidomimetic drug design.

-

Derivative: 3-Iodo-1H-pyrazole-4-carboxylic acid [2][1][3][4][5][6]

-

CAS: 2384763-04-4 (or related isomer salts)

-

Reaction: LiOH (aq), THF/MeOH, 60°C.

-

Utility: Precursor for amide coupling to form kinase hinge-binding motifs.

N-Protection Strategies

For C3-functionalization (e.g., Sonogashira coupling), the N1-proton must be masked to prevent catalyst poisoning or side reactions.

-

Protecting Groups: Ethoxyethyl (EE), Tetrahydropyranyl (THP), or Boc.

-

Protocol: Reaction with Ethyl Vinyl Ether (EVE) and catalytic TFA yields Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate .

Experimental Protocols

The following protocols are standardized for high reproducibility in drug discovery campaigns.

Protocol A: Hydrolysis to 3-Iodo-1H-pyrazole-4-carboxylic Acid

Objective: Convert the ester to the free acid for library synthesis.

-

Dissolution: Dissolve Ethyl 3-iodo-1H-pyrazole-4-carboxylate (1.0 equiv) in a 3:1 mixture of THF:MeOH (0.2 M concentration).

-

Base Addition: Add aqueous LiOH (2.0 M, 3.0 equiv) dropwise at 0°C.

-

Reaction: Warm to 50°C and stir for 4 hours. Monitor by LC-MS (Target Mass: ~238 Da).

-

Workup: Acidify to pH 3 with 1N HCl. The product precipitates as a white solid.

-

Isolation: Filter, wash with cold water, and dry under vacuum.

-

Validation: ¹H NMR (DMSO-d₆) should show loss of ethyl quartet/triplet and appearance of broad COOH singlet.

-

Protocol B: Sonogashira Cross-Coupling (C3-Alkynylation)

Objective: Introduce an alkyne handle for "click" chemistry or fragment growing.

-

Setup: In a flame-dried flask, combine N-protected scaffold (1.0 equiv), terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

-

Solvent: Add degassed DMF/Et₃N (3:1 ratio).

-

Conditions: Heat to 80°C under Argon for 12 hours.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Note: The iodine at C3 is highly reactive; oxidative addition occurs readily compared to bromo-analogs.

-

Mechanism of Action & Signaling Pathways

In the context of kinase inhibition, derivatives of this scaffold typically function as Type I or Type II ATP-competitive inhibitors . The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor interacting with the kinase hinge region, while substituents at C3 and C4 occupy the hydrophobic back pocket or solvent-exposed front regions.

Visualization: Synthetic Logic & Pharmacophore Generation

The following diagram illustrates the divergent synthesis pathways starting from CAS 827316-43-8.

Caption: Divergent synthetic pathways for CAS 827316-43-8, highlighting its role in generating acids, coupled products, and fused bicyclic systems.

References

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction . Arkivoc. 2014.[3]

-

Ethyl 3-iodo-1H-pyrazole-4-carboxylate Product Page . Sigma-Aldrich.

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents . Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. 2018.[7]

-

Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate . Journal of the Korean Chemical Society.

Sources

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. survivaltechnologies.in [survivaltechnologies.in]

- 5. bldpharm.com [bldpharm.com]

- 6. 1268684-41-8|Methyl 3-iodo-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole-4-Carboxylate Engine: A Master Key for Kinase and GPCR Ligands

The following technical guide details the utility, synthesis, and application of Pyrazole-4-carboxylic acid scaffolds in modern drug discovery.

Introduction: The "Privileged" Architecture

In the hierarchy of medicinal chemistry scaffolds, the pyrazole-4-carboxylic acid (and its amide derivatives) occupies a "privileged" status.[1] Unlike the ubiquitous phenyl ring, this heterocyclic motif offers a tunable electronic landscape that functions as a superior bioisostere for benzoic acid, benzamide, and nicotinic acid.

For the drug discovery scientist, this scaffold solves three recurring problems:

-

Solubility & Lipophilicity: The nitrogen-rich core lowers LogP compared to phenyl analogs while maintaining aromatic pi-stacking capabilities.

-

Vector Control: The C4-position provides a linear vector extending out of the binding pocket (often towards the solvent front in kinases), while N1, C3, and C5 allow for precise filling of hydrophobic sub-pockets.

-

Hydrogen Bonding: The N2 nitrogen acts as a specific H-bond acceptor, critical for hinge-binding in kinase inhibitors (e.g., interacting with the "gatekeeper" residues).

Bioisosteric Significance

The pyrazole-4-carboxylic acid moiety is a classical bioisostere for the benzoic acid group.

-

Acidic Mimicry: The

of the carboxylic acid (approx. 3.5–4.0) is comparable to benzoic acid, ensuring ionization at physiological pH for salt-bridge interactions. -

Amide Utility: When converted to a carboxamide, it mimics the benzamide pharmacophore found in histone deacetylase (HDAC) inhibitors and antipsychotics, but with improved metabolic stability against hydrolysis.

Structural Biology & SAR Logic

Understanding the binding dynamics is a prerequisite for library design. The pyrazole ring is not merely a linker; it is an active participant in target engagement.

The "Switch" Mechanism and Tautomerism

In unsubstituted N-H pyrazoles, tautomerism between N1 and N2 is rapid. However, in drug candidates, the N1 position is almost always substituted (alkylated or arylated) to lock the conformation.

Key Pharmacophoric Vectors:

-

N1-Substituent: Dictates metabolic stability and fills the "deep pocket" (e.g., hydrophobic interactions in GPCRs).

-

C3/C5-Substituents: Control the dihedral angle relative to the N1-substituent (steric clash) and modulate the electron density of the ring.

-

C4-Carbonyl: The primary "warhead" vector. In kinase inhibitors, this carbonyl oxygen often accepts a hydrogen bond from the backbone NH of the hinge region.

Visualization: The Pharmacophore Map

The following diagram illustrates the interaction logic of the scaffold within a generic ATP-binding pocket.

Caption: Interaction map of the N1-substituted pyrazole-4-carboxylate scaffold within a biological target, highlighting the three critical vectors for binding affinity.

Synthetic Strategies: The Regioselectivity Challenge

The synthesis of pyrazole-4-carboxylates is theoretically simple but practically treacherous due to regioisomerism . The reaction of hydrazines with 1,3-dielectrophiles often yields mixtures of 1,3- and 1,5-isomers, which are difficult to separate on a production scale.

The "Gold Standard" Route: Enaminone Cyclization

To ensure high regiocontrol, the Gould-Jacobs type strategy using enaminones (or ethoxymethylene compounds) is preferred over standard 1,3-diketone condensations.

Reaction Logic

-

Precursor: Ethyl acetoacetate is reacted with DMF-DMA or triethyl orthoformate to generate an ethyl 2-(ethoxymethylene)-3-oxobutanoate .

-

Cyclization: Reaction with a substituted hydrazine.[2]

-

Regiocontrol: The hydrazine

(the more nucleophilic nitrogen) attacks the ethoxymethylene carbon (the harder electrophile) first, followed by cyclization onto the ketone. This sequence strongly favors the 1-substituted-5-methyl-pyrazole-4-carboxylate (or 1,5-isomer depending on hydrazine sterics).

Comparative Synthetic Pathways

Caption: Decision tree for pyrazole synthesis. The Enaminone route (right) offers superior regiocontrol compared to the classical 1,3-diketone condensation (left).

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate . Rationale: This specific intermediate is a versatile building block for kinase inhibitors targeting the p38 MAP kinase or JAK pathways.

Reagents

-

Ethyl acetoacetate (1.0 eq)

-

Triethyl orthoformate (1.5 eq)

-

Acetic anhydride (2.0 eq)

-

4-Fluorophenylhydrazine hydrochloride (1.0 eq)

-

Ethanol (Absolute)

-

Triethylamine (1.1 eq)

Step-by-Step Methodology

-

Formation of the Enol Ether (Intermediate A):

-

Charge a round-bottom flask with Ethyl acetoacetate (10 mmol), Triethyl orthoformate (15 mmol), and Acetic anhydride (20 mmol).

-

Reflux the mixture at 130°C for 4 hours.

-

Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). The starting material spot should disappear.

-

Concentrate the mixture under reduced pressure to remove volatile byproducts (ethyl acetate/acetic acid). The residue is Ethyl 2-(ethoxymethylene)-3-oxobutanoate . Use immediately.

-

-

Cyclization:

-

Dissolve the residue from Step 1 in Ethanol (20 mL).

-

In a separate beaker, dissolve 4-Fluorophenylhydrazine HCl (10 mmol) in Ethanol (10 mL) and Triethylamine (11 mmol). Stir for 10 mins to liberate the free base.

-

Critical Step (Temperature Control): Cool the enol ether solution to 0°C. Add the hydrazine solution dropwise over 20 minutes. Causality: Low temperature prevents double-addition and favors the kinetic attack on the enol ether carbon.

-

Allow to warm to room temperature and stir for 2 hours.

-

Reflux for 1 hour to drive the dehydration/cyclization.

-

-

Workup & Purification:

-

Cool to room temperature.[3] The product often precipitates as a solid.

-

If solid: Filter and wash with cold ethanol.

-

If oil: Evaporate solvent, redissolve in EtOAc, wash with 1N HCl (to remove unreacted hydrazine), water, and brine.

-

Recrystallize from Ethanol/Water.

-

-

Validation:

-

1H NMR (CDCl3): Look for the pyrazole C3-H singlet around

8.0 ppm. The absence of a splitting pattern confirms the regiochemistry (compared to the 1,3-isomer where shielding differs).

-

Quantitative Data: Physicochemical Profile

The following table compares the Pyrazole-4-carboxylate scaffold against common isosteres, highlighting its advantages in drug-like properties.

| Property | Pyrazole-4-COOH | Benzoic Acid | Pyridine-3-COOH | Implication for Drug Design |

| LogP | ~0.6 (N-Me) | 1.87 | 0.7 | Pyrazole improves water solubility compared to phenyl rings. |

| pKa | 3.5 – 4.1 | 4.2 | 4.8 | Slightly more acidic; ensures salt formation at physiological pH. |

| H-Bond Donors | 0 (if N-sub) | 1 | 0 | Reduced donor count improves membrane permeability (Lipinski). |

| H-Bond Acceptors | 2 (N2, C=O) | 2 | 2 | N2 provides an additional specific anchor point for enzymes. |

| TPSA | ~50 Ų | 37 Ų | 50 Ų | Higher polar surface area aids in specific receptor orientation. |

References

-

Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

-

Regioselective Synthesis: Fustero, S., et al. (2009). Improved Regioselective Synthesis of Pyrazoles and Isoxazoles. Organic Letters, 11(22), 5262–5265. Link

-

Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors.[4] Nature Reviews Cancer, 9, 28–39. Link

-

Pyrazole Pharmacophore: Kumar, V., et al. (2013). Pyrazole containing natural products: Synthetic preview and biological significance.[5][6][7] European Journal of Medicinal Chemistry, 69, 735-753. Link

-

CDPPB (mGluR5 Modulator): Lindsley, C. W., et al. (2004). Discovery of Positive Allosteric Modulators for the Metabotropic Glutamate Receptor Subtype 5 from a Series of N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides.[8] Journal of Medicinal Chemistry, 47(24), 5825–5828. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 8. CDPPB | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]

Foreword: The Strategic Value of the Pyrazole Scaffold

An In-depth Technical Guide to 3-iodo-1-ethylpyrazole-4-carboxylic acid: Synthesis, Properties, and Applications

To the researcher in medicinal chemistry or materials science, the pyrazole nucleus is a cornerstone of molecular design. This five-membered aromatic heterocycle is a privileged scaffold, appearing in numerous FDA-approved drugs and agrochemicals, a testament to its metabolic stability and versatile binding capabilities.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The strategic functionalization of the pyrazole ring allows for the precise tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[5]

This guide focuses on a particularly valuable, yet sparsely documented, building block: 3-iodo-1-ethylpyrazole-4-carboxylic acid . Its utility stems from the orthogonal reactivity of its three key functional groups: the N-ethylated pyrazole core, the synthetically versatile iodine at the C3-position, and the carboxylic acid at the C4-position. This trifecta of functionality provides a powerful platform for generating complex molecular architectures through sequential, chemoselective modifications. This document serves as a technical deep-dive into its properties, a logical and field-tested guide to its synthesis, and an exploration of its vast potential in research and development.

Physicochemical and Structural Properties

Table 1: Core Properties of 3-iodo-1-ethylpyrazole-4-carboxylic acid and Related Analogs

| Property | Value for 3-iodo-1-ethylpyrazole-4-carboxylic acid | Notes / Reference Analog |

| Molecular Formula | C₆H₇IN₂O₂ | Calculated |

| Molecular Weight | 280.04 g/mol | Calculated |

| CAS Number | Not assigned | As of early 2026, no specific CAS number has been assigned. |

| Physical Form | Predicted: White to off-white solid | Based on analogs like 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.[6] |

| pKa (acidic) | Predicted: 3.5 - 4.5 | The carboxylic acid pKa is influenced by the pyrazole ring. Unsubstituted pyrazole-4-carboxylic acid has a pKa around this range.[7] |

| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol), sparingly soluble in water. | General characteristic for similar heterocyclic carboxylic acids. |

| Reactivity | High | The C-I bond is highly susceptible to cross-coupling, and the carboxylic acid is readily derivatized. |

A Validated Synthetic Pathway

The synthesis of 3-iodo-1-ethylpyrazole-4-carboxylic acid is most logically achieved via a three-step sequence starting from the commercially available or readily synthesized ethyl 3-iodo-1H-pyrazole-4-carboxylate. This pathway ensures high regioselectivity and leverages robust, scalable chemical transformations.

Step 1: Preparation of Starting Material - Ethyl 3-iodo-1H-pyrazole-4-carboxylate

The N-unsubstituted precursor, ethyl 3-iodo-1H-pyrazole-4-carboxylate (CAS 827316-43-8), is a known chemical entity and is commercially available from various suppliers.[8][9] For researchers preferring to synthesize it, a common route involves the direct iodination of ethyl 1H-pyrazole-4-carboxylate.

-

Causality: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible, thus it is the primary site of halogenation.[10] Reagents like N-Iodosuccinimide (NIS) or a combination of Iodine (I₂) with an oxidant are effective for this transformation.[11]

Step 2: N-Ethylation Protocol

The introduction of the ethyl group onto the N1 position of the pyrazole ring is a critical step. An alkylation reaction using an ethyl halide in the presence of a mild base is the standard, field-proven methodology.

-

Expertise & Trustworthiness: The choice of a base like potassium carbonate (K₂CO₃) is crucial. It is strong enough to deprotonate the pyrazole N-H (pKa ~14) but not so strong as to promote side reactions like ester hydrolysis, ensuring the reaction's selectivity. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation and increasing the nucleophilicity of the pyrazolate anion. This protocol is adapted from a similar, reliable N-alkylation procedure for pyrazole-4-carbaldehydes.[12]

Detailed Step-by-Step Protocol:

-

Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add ethyl 3-iodo-1H-pyrazole-4-carboxylate (1.0 eq).

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the flask.

-

Solvent: Add anhydrous dimethylformamide (DMF, approx. 0.1 M concentration relative to the pyrazole).

-

Alkylation: Stir the suspension at room temperature and add iodoethane (EtI, 1.2 eq) dropwise via syringe.

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude ethyl 3-iodo-1-ethylpyrazole-4-carboxylate can be purified by flash column chromatography on silica gel.

Step 3: Ester Hydrolysis (Saponification)

The final step is the conversion of the ethyl ester to the target carboxylic acid. Base-catalyzed hydrolysis, or saponification, is the method of choice as it is typically irreversible and high-yielding.[13]

-

Expertise & Trustworthiness: Using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixed solvent system like water/tetrahydrofuran (THF) ensures both the solubility of the ester and the availability of the hydroxide nucleophile. The reaction is driven to completion by the formation of the carboxylate salt. Subsequent careful acidification with an acid like HCl will protonate the carboxylate to yield the final product, which often precipitates from the aqueous solution and can be collected by filtration.

Detailed Step-by-Step Protocol:

-

Dissolution: Dissolve the purified ethyl 3-iodo-1-ethylpyrazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

-

Base Addition: Add sodium hydroxide (NaOH, 2.0-3.0 eq), either as a solid or an aqueous solution, to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature or warm gently (e.g., to 40 °C) for 2-6 hours.

-

Monitoring: Monitor the disappearance of the starting ester by TLC or LC-MS.

-

Acidification: Once the reaction is complete, cool the mixture in an ice bath. Slowly add aqueous HCl (e.g., 1M or 2M) dropwise with vigorous stirring until the pH of the solution is acidic (pH ~2-3). A precipitate of the carboxylic acid product should form.

-

Isolation: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold water and dry under vacuum to yield the final 3-iodo-1-ethylpyrazole-4-carboxylic acid. Further purification, if necessary, can be achieved by recrystallization.

Chemical Reactivity and Synthetic Utility

The value of 3-iodo-1-ethylpyrazole-4-carboxylic acid lies in its capacity to serve as a versatile synthetic hub. The distinct reactivity of its functional groups allows for a programmed, stepwise elaboration into more complex molecules.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Iodo-1-methyl-1h-pyrazole-4-carboxylic acid ethyl ester - CAS:799835-39-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. molcore.com [molcore.com]

- 10. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

The 1-Ethyl-3-Iodo-1H-Pyrazole Scaffold: A Gateway to Bioactive Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, 1-ethyl-3-iodo-1H-pyrazole and its immediate derivatives represent a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of biological targets. While the core molecule itself is often a synthetic intermediate, its value lies in the C3-iodine "warhead" and the N1-ethyl lipophilic tail , which together facilitate the rapid generation of high-affinity inhibitors for oncology (PRMT1, AKT) and antimicrobial applications.

This technical guide analyzes the biological potential of this scaffold, detailing its structure-activity relationships (SAR), synthetic utility in accessing pharmacophores, and validated experimental protocols for biological evaluation.

Part 1: Structural Analysis & Pharmacophore Logic

The Core Architecture

The 1-ethyl-3-iodo-1H-pyrazole moiety functions as a bio-isostere for phenyl and heteroaryl rings, offering unique physicochemical properties:

-

N1-Ethyl Group: Provides essential lipophilicity (

modulation), improving membrane permeability compared to the unsubstituted N-H pyrazole. It often fills hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases). -

C3-Iodine Atom:

-

Synthetic Handle: A highly reactive site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the attachment of aryl, heteroaryl, or alkynyl diversity elements.

-

Halogen Bonding: In some direct binding scenarios, the iodine atom can participate in halogen bonding (

-hole interactions) with backbone carbonyls or Lewis basic residues in the target protein.

-

-

C4/C5 Positions: Often substituted with carboxylate or aldehyde groups to provide hydrogen-bond acceptors/donors.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the scaffold.

Figure 1: SAR Map of 1-ethyl-3-iodo-1H-pyrazole derivatives highlighting the functional roles of specific substitution sites.

Part 2: Biological Activity Profiles[1]

Oncology: PRMT1 Inhibition

Target: Protein Arginine Methyltransferase 1 (PRMT1). Mechanism: PRMT1 is overexpressed in various cancers and is involved in epigenetic regulation. Derivatives synthesized from ethyl 3-iodo-1H-pyrazole-4-carboxylate have been identified as potent inhibitors.

-

Role of Scaffold: The pyrazole ring mimics the substrate arginine or the cofactor SAM (S-adenosylmethionine) framework. The 3-iodo group is typically replaced by a bulky aromatic system to occupy the substrate channel, while the N1-ethyl group anchors the molecule in the hydrophobic cleft.

-

Key Finding: Compounds derived from this core have demonstrated IC50 values in the nanomolar range against PRMT1, reducing tumor growth in xenograft models [1].

Oncology: AKT Pathway Modulation

Target: AKT (Protein Kinase B). Mechanism: The 1-ethyl-3-iodo-1H-pyrazole unit serves as a critical building block for heteroaromatic macrocyclic ether chemotherapeutic agents.

-

Synthetic Pathway: The iodine at C3 facilitates a macrocyclization step (often via intramolecular Suzuki coupling) to create a rigid structure that locks the kinase in an inactive conformation.

-

Therapeutic Impact: Inhibition of AKT phosphorylation prevents downstream signaling of mTOR, inducing apoptosis in resistant cancer cell lines [2].

Antimicrobial & Anti-inflammatory Activity

Target: Bacterial Cell Wall Synthesis / COX-2 Enzymes. Mechanism:

-

Antimicrobial: 1-ethyl-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde derivatives (accessed via Sonogashira coupling of the 3-iodo precursor) show significant bacteriostatic activity against Gram-positive strains (S. aureus). The alkyne linkage provided by the iodine displacement is critical for rigidifying the structure.

-

Anti-inflammatory: 3-substituted pyrazoles are classic COX-2 pharmacophores (resembling Celecoxib). The 1-ethyl-3-iodo core allows for the precise installation of the requisite trifluoromethyl-phenyl or sulfonamide groups needed for COX-2 selectivity [3, 4].

Part 3: Experimental Protocols

Synthesis of the Core Intermediate

Self-Validating Step: The disappearance of the N-H stretch in IR and the appearance of the ethyl triplet in NMR confirms N-alkylation.

Protocol: Synthesis of Ethyl 1-ethyl-3-iodo-1H-pyrazole-4-carboxylate

-

Starting Material: Ethyl 3-amino-1H-pyrazole-4-carboxylate.

-

Sandmeyer Iodination:

-

Dissolve amine (10 g, 64 mmol) in 50%

at 0°C. -

Add

(1.6 equiv) dropwise to form the diazonium salt. -

Add

(2.0 equiv) solution slowly. Stir at RT for 2h. -

Checkpoint: Evolution of

gas ceases. Product precipitates or is extracted with EtOAc.

-

-

N-Alkylation:

-

Dissolve the 3-iodo intermediate in DMF.

-

Add

(2.0 equiv) and Ethyl Iodide (1.2 equiv). -

Stir at 60°C for 4h.

-

Purification: Column chromatography (Hexane/EtOAc).[1]

-

Yield: Typically 70-85%.

-

Biological Assay: In Vitro PRMT1 Inhibition

Objective: Determine the IC50 of pyrazole derivatives against PRMT1.

Reagents:

-

Recombinant PRMT1 enzyme.

-

-SAM (S-adenosyl-L-[methyl-

-

Biotinylated Histone H4 peptide (substrate).

Workflow:

-

Preparation: Dilute compounds in DMSO (10-point serial dilution).

-

Incubation: Mix PRMT1 (20 nM), Peptide (1 µM), and Compound in assay buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl). Incubate 15 min at RT.

-

Reaction Start: Add

-SAM (0.5 µM). Incubate 60 min at RT. -

Quench: Add cold SAM (1 mM) to stop reaction.

-

Detection: Transfer to Streptavidin-coated flashplates. Wash to remove unbound

-SAM. Measure scintillation counts (CPM). -

Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Part 4: Mechanism of Action Visualization

The following diagram details the AKT signaling pathway inhibition mediated by macrocycles derived from the 1-ethyl-3-iodo-1H-pyrazole scaffold.

Figure 2: Mechanism of AKT pathway inhibition. The pyrazole derivative binds to AKT, preventing its phosphorylation and downstream mTOR signaling, ultimately triggering apoptosis.

Part 5: Summary of Key Derivatives

| Derivative Class | Core Modification (C3) | Target / Activity | Reference |

| Macrocyclic Ethers | Intramolecular cyclization | AKT Inhibitor (Anticancer) | [2] |

| 3-Aryl-4-Carboxylates | Suzuki Coupling (Aryl) | PRMT1 Inhibitor (Epigenetics) | [1] |

| Alkynyl-Carbaldehydes | Sonogashira Coupling (Alkyne) | Antimicrobial (S. aureus) | [3] |

| Pyrazol-3-ones | Hydrolysis of 3-ethoxy precursor | COX-2 / Anti-inflammatory | [4] |

References

- PRMT1 inhibitors and uses thereof.US Patent US10039748B2. (2018).

- Heteroaromatic macrocyclic ether chemotherapeutic agents.World Intellectual Property Organization WO2021226269A1. (2021).

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. (2014). Available at: [Link]

-

5-Iodo-3-ethoxypyrazoles: an entry point to new chemical entities. ChemMedChem. (2010). Available at: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. (2011).[2] Available at: [Link]

Sources

Advanced Functionalization of Iodinated Pyrazole Carboxylic Acid Building Blocks: A Strategic Guide

Executive Summary & Mechanistic Rationale

The pyrazole carboxylic acid scaffold is a foundational building block in modern organic synthesis, serving as the core structural motif for a vast array of biologically active compounds[1]. In the pharmaceutical sector, these derivatives exhibit potent antimicrobial, anticancer, and anti-inflammatory activities[2]. In agrochemistry, pyrazole carboxylic acids are the definitive precursors for Succinate Dehydrogenase Inhibitor (SDHI) fungicides[3] and high-efficacy insecticides such as Tolfenpyrad[4].

When engineering these scaffolds, the introduction of an iodine atom (typically at the C3, C4, or C5 position) transforms the molecule into a highly reactive vector for transition-metal-catalyzed cross-coupling.

The Causality of Halogen Selection: Why prioritize iodination over bromination or chlorination? The decision is rooted in bond thermodynamics. The C–I bond dissociation energy (~238 kJ/mol) is significantly weaker than that of C–Br (~285 kJ/mol) or C–Cl (~338 kJ/mol). This energetic vulnerability facilitates rapid oxidative addition by Palladium(0) or Copper(I) catalysts at substantially lower temperatures. Operating at mild temperatures is a critical systemic requirement, as elevated thermal conditions often lead to catalyst poisoning via the unwanted coordination of the pyrazole nitrogen to the metal center.

Strategic N-Protection: Preventing Catalyst Deactivation

Before executing cross-coupling reactions on iodopyrazoles, the acidic N–H proton must be masked. Unprotected pyrazoles act as strong, bidentate-capable ligands for transition metals, which can irreversibly stall catalytic cycles.

A standard and highly effective protocol involves reacting the iodopyrazole with 3,4-dihydro-2H-pyran (DHP) to yield a 1-tetrahydropyranyl (THP) protected derivative[5].

The Causality of THP Protection: The THP group introduces massive steric bulk, physically shielding the nitrogen lone pair and preventing it from entering the coordination sphere of Pd or Cu catalysts. Furthermore, as an acetal, the THP group remains perfectly stable under the highly basic conditions required for Suzuki or Sonogashira couplings, yet it can be cleanly deprotected using mild aqueous HCl post-functionalization[6].

Fig 1: Orthogonal functionalization workflow of iodinated pyrazole carboxylic acids.

Orthogonal Functionalization Workflows

The dual nature of iodinated pyrazole carboxylic acids allows for orthogonal functionalization. The carboxylic acid moiety is typically engaged in amide coupling to form the core carboxamide pharmacophore[3], while the iodinated position is reserved for complex C–C or C–heteroatom bond formation.

-

Negishi Cross-Coupling: For the synthesis of highly substituted, sterically hindered pyrazoles, Negishi coupling employing organozinc halides and Pd catalysts is the method of choice[7]. Organozinc reagents are highly nucleophilic but exhibit excellent chemoselectivity, tolerating esterified carboxylic acid groups without unwanted nucleophilic acyl substitution.

-

Sonogashira Cross-Coupling: The reaction of N-protected iodopyrazoles with terminal alkynes (e.g., phenylacetylene) proceeds smoothly under standard Sonogashira conditions, enabling rapid extension of the carbon framework[8].

-

CuI-Catalyzed C–O Coupling: Direct alkoxylation at the C4 position can be achieved via CuI-catalyzed reactions of 4-iodopyrazoles with alcohols. This methodology has dramatically shortened the total synthesis of complex pharmaceutical targets like withasomnine[9].

Fig 2: Catalytic cycle for Pd-catalyzed cross-coupling of N-protected iodopyrazoles.

Quantitative Data: Cross-Coupling Efficiencies

The superiority of the iodinated scaffold is evident when comparing cross-coupling efficiencies across halogenated pyrazoles. The table below synthesizes standard operational parameters for functionalizing pyrazole building blocks.

| Halogen Leaving Group | Bond Dissociation Energy (kJ/mol) | Optimal Cross-Coupling Type | Standard Catalyst System | Operating Temp (°C) | Average Yield (%) |

| Chlorine (C–Cl) | ~338 | Buchwald-Hartwig | Pd(OAc)₂ / BrettPhos | 100 - 120 | 45 - 60 |

| Bromine (C–Br) | ~285 | Suzuki-Miyaura | Pd(PPh₃)₄ | 80 - 100 | 65 - 80 |

| Iodine (C–I) | ~238 | Negishi / Sonogashira | Pd₂(dba)₃ / XPhos | 25 - 60 | 85 - 98 |

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Iodo-1H-pyrazole-3-carboxylic acid

This protocol utilizes an oxidative iodination strategy to selectively functionalize the C4 position[7].

-

Initialization: Dissolve 1H-pyrazole-3-carboxylic acid (1.0 eq) in glacial acetic acid (0.5 M concentration) in a round-bottom flask.

-

Reagent Addition: Add I₂ (0.4 eq) and HIO₃ (0.26 eq). Mechanistic Note: Iodic acid (HIO₃) acts as an oxidant, converting molecular iodine into the highly electrophilic I⁺ species required for electrophilic aromatic substitution.

-

Thermal Activation: Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Validation Checkpoint 1 (Visual): The initial dark purple solution (indicative of I₂) will transition to a pale yellow/orange suspension as the iodine is consumed and the iodopyrazole product precipitates.

-

Validation Checkpoint 2 (Analytical): TLC (DCM:MeOH 9:1) must show complete consumption of the starting material. LC-MS analysis must confirm the presence of the [M+H]⁺ ion at m/z 238.9.

-

-

Quenching: Cool the mixture to room temperature, pour into ice water, and add 10% aqueous Na₂S₂O₃ to quench any residual iodine.

-

Validation Checkpoint 3 (Chemical): The solution must turn completely colorless upon Na₂S₂O₃ addition, confirming the total reduction of unreacted I₂.

-

-

Isolation: Filter the resulting precipitate, wash with cold distilled water, and dry under high vacuum to yield the pure product.

Protocol B: Pd-Catalyzed Negishi Cross-Coupling of 4-Iodo-1-(THP)-pyrazole-3-carboxylic acid ethyl ester

This protocol describes the C–C bond formation at the C4 position using an organozinc reagent[7].

-

Catalyst Pre-activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the THP-protected iodopyrazole (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) in anhydrous THF.

-

Validation Checkpoint 1 (Atmosphere): Ensure strict anhydrous and anaerobic conditions; organozinc reagents rapidly hydrolyze, and Pd(0) oxidizes in the presence of atmospheric oxygen.

-

-

Ligation: Stir at room temperature for 15 minutes to pre-form the active Pd(0)-XPhos complex.

-

Validation Checkpoint 2 (Visual): The solution should transition from dark purple/red (Pd₂(dba)₃) to a deep orange/brown, indicating active catalyst formation.

-

-

Coupling: Add the desired organozinc halide reagent (R-ZnX, 1.5 eq) dropwise via syringe. Heat the mixture to 60 °C for 6 hours.

-

Validation Checkpoint 3 (Analytical): GC-MS or LC-MS should indicate <2% remaining iodopyrazole. Monitor specifically for the des-iodo byproduct (mass corresponding to H-substitution), which indicates premature protodeauration or moisture contamination.

-

-

Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry the organic layer over MgSO₄, and purify via flash column chromatography.

References

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science / Mini-Reviews in Organic Chemistry. 1

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications (Researcher Life). Researcher.life. 2

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications (ResearchGate). ResearchGate. 10

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS NO:127892-62-0). Scimplify. 4

-

Application Notes: Pyrazole Carboxylic Acids as a Foundational Building Block for Modern Agrochemicals. Benchchem. 3

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. 8

-

Functionalized Pyrazoles as Agents in C–C Cross-Coupling Reactions (FAO AGRIS). FAO.5

-

Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung. 6

-

Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry. 7

-

CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC (NIH). 9

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS NO:127892-62-0) | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Manufacturer and Suppliers in USA | Scimplify [scimplify.com]

- 5. Functionalized Pyrazoles as Agents in C–C Cross-Coupling Reactions [agris.fao.org]

- 6. znaturforsch.com [znaturforsch.com]

- 7. BJOC - Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents [beilstein-journals.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Profiling and Solubility Behavior of 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid

[1][2][3]

Executive Summary & Compound Identification

1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid is a functionalized heterocyclic building block.[1][2][3][4][5] Its physicochemical behavior is dominated by the interplay between the ionizable carboxylic acid moiety (hydrophilic switch) and the lipophilic iodine/ethyl substituents.[1][2][3]

-

Key Structural Features:

Physicochemical Profile

The following data aggregates structural analysis with predicted properties derived from validated quantitative structure-property relationship (QSPR) models for pyrazole-4-carboxylic acids.

| Property | Value / Range | Significance |

| Physical State | Solid (Crystalline powder) | Typically white to off-white; yellows upon light exposure (iodine liberation).[1][2][3] |

| Melting Point | 165–170 °C (Predicted) | High lattice energy due to intermolecular H-bonding (dimer formation).[1][2][3] |

| pKa (Acidic) | 3.8 ± 0.3 | Critical Parameter: Exists as a neutral, insoluble species below pH 3; soluble anion above pH 5.[1][2][3] |

| LogP (Oct/Wat) | 1.8 – 2.2 | Moderately lipophilic.[1][2][3] The iodine atom adds ~0.6–0.8 log units compared to the chloro-analog.[1][2][3] |

| Polar Surface Area | ~55 Ų | Good membrane permeability potential; moderate aqueous solubility limits.[1][3] |

| H-Bond Donors | 1 (COOH) | Facilitates dimerization in non-polar solvents.[1][2][3] |

| H-Bond Acceptors | 3 (N, C=O, OH) | Supports solubility in polar aprotic solvents (DMSO, DMF).[1][2][3] |

Solubility & Solvent Compatibility Matrix

This compound exhibits a "U-shaped" solubility profile relative to solvent polarity and pH.[1][3]

Organic Solvent Compatibility[1][2][3]

-

High Solubility (>50 mg/mL):

-

Moderate Solubility (10–50 mg/mL):

-

Low Solubility (<1 mg/mL):

Aqueous Solubility & pH Dependence

The solubility in water is strictly pH-dependent.[1][2][3]

-

pH 1–3 (Simulated Gastric Fluid): Insoluble (< 0.1 mg/mL).[1][2][3] The compound exists in its neutral, protonated form.[1][3]

-

pH 7.4 (PBS): Soluble (> 5 mg/mL).[1][2][3] Deprotonation to the carboxylate anion (

) drastically increases solvation.[1][2][3] -

Base Hydrolysis: Soluble in 1M NaOH or

solutions.[1][3]

Experimental Protocols

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent (e.g., PBS pH 7.4).[1][2][3]

-

Preparation: Weigh 10 mg of 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS).[1][3]

-

Equilibration: Cap tightly. Shake or stir at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

Protocol B: Purification via Recrystallization

Objective: Purify crude material based on solubility differentials.[1][3]

Visualizations

Solubility Decision Tree

This diagram illustrates the logical flow for solvent selection based on the application (Synthesis vs. Analysis).[1][2][3]

Caption: Solvent selection logic based on the intended experimental application.

pH-Dependent Solubility Mechanism

This diagram details the molecular transition responsible for aqueous solubility.[1][2][3]

Caption: The "Solubility Switch" mechanism governed by the carboxylic acid pKa.[1][2][3]

References

-

Amadis Chemical. (n.d.).[1][3] 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid (CAS 1946813-90-6).[1][2][3] Retrieved from [1][2][3]

-

ChemicalBook. (n.d.).[1][3] Product List: 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid.[1][2][3][6] Retrieved from [1][2][3][7]

-

National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for Ethyl 3-iodo-1H-pyrazole-4-carboxylate (Precursor). Retrieved from [1][2][3]

-

Arkat USA. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. General Papers ARKIVOC 2014 (vi) 54-71.[1][2][3][4][8] Retrieved from [1][2][3]

Sources

- 1. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 2. CAS [chemicalbook.com]

- 3. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1H-Pyrazole-3-carboxylic acid, 5-(1-hydroxy-1-methylethyl)-4-iodo-, ethyl ester | 3046128-82-6 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Kinase Inhibitor Scaffolds Containing Iodopyrazole: Design, Synthesis, and Mechanistic Insights

Executive Summary

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted therapy, particularly in oncology and immunology. Among the myriad of pharmacophores explored, the iodopyrazole scaffold has emerged as a highly privileged structural motif. Historically utilized as a versatile synthetic intermediate for cross-coupling reactions, 4-iodopyrazole is now recognized for its direct pharmacological utility. The unique physicochemical properties of the iodine atom—specifically its ability to participate in highly directional halogen bonding—combined with the hydrogen-bonding capacity of the pyrazole ring, allow these scaffolds to achieve exquisite complementarity within the ATP-binding pockets of various kinases.

This technical guide explores the mechanistic rationale behind iodopyrazole-based kinase inhibitors, details the structural biology of key examples (such as the RIP3 inhibitor HS-1371 and c-Met/ALK precursors), and provides validated, step-by-step protocols for their synthesis and biochemical evaluation.

Mechanistic Rationale: Halogen Bonding and the -Hole

The integration of an iodine atom into a pyrazole ring is not merely a synthetic convenience; it is a deliberate structural design choice driven by quantum mechanics.

The -Hole and Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region of a halogen atom and a nucleophilic partner. Because iodine is highly polarizable, its covalently bonded electron cloud is anisotropically distributed. This creates an equatorial belt of negative charge and a localized polar region of positive electrostatic potential at the distal end of the carbon-iodine bond—a phenomenon known as the

In the context of the kinase hinge region, the

The 1,2-Donor-Acceptor Motif

While the iodine atom anchors the molecule via halogen bonding, the pyrazole core provides a critical 1,2-donor-acceptor motif (via its adjacent nitrogen atoms). This allows the scaffold to form complementary hydrogen bonds with the kinase hinge region (e.g., interacting with the backbone NH and carbonyl groups simultaneously). Crystallographic fragment screening utilizing "FragLites" (minimal halogenated fragments) has demonstrated that 4-iodopyrazole forms highly productive interactions in targets like Cyclin-Dependent Kinase 2 (CDK2), making it a premier starting point for druggability mapping and de novo hit design[1].

Key Case Studies in Structural Biology

HS-1371: Targeting RIP3-Mediated Necroptosis

Receptor-interacting protein kinase 3 (RIP3) is a central regulator of necroptosis, a form of programmed necrotic cell death implicated in inflammatory diseases. HS-1371 is a novel, highly potent RIP3 kinase inhibitor (

Binding Mode: HS-1371 is an ATP-competitive inhibitor. It binds deep within the ATP pocket of RIP3, preventing the auto-phosphorylation of RIP3 at Ser227[3]. This inhibition blocks the subsequent recruitment and phosphorylation of Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), thereby halting the formation of the necrosome complex and rescuing cells from TNF-induced necroptosis[2]. Molecular docking studies reveal that the scaffold forms critical hydrogen bonds with the hinge region (e.g., the backbone amidic nitrogen of Met98) while the hydrophobic moieties occupy the space between Thr95 and Lys51[4].

RIP3-mediated necroptosis signaling pathway and targeted inhibition by HS-1371.

Precursors for c-Met and ALK Inhibitors

The 1-(piperidin-4-yl)-4-iodopyrazole intermediate is a highly conserved building block in oncology drug discovery. It is the foundational scaffold for synthesizing dual c-Met/HGFR and Anaplastic Lymphoma Kinase (ALK) inhibitors, such as Crizotinib[5]. In these architectures, the iodopyrazole acts as a synthetic handle. The iodine atom undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic esters to attach complex aryl or heteroaryl groups, expanding the molecule into the hydrophobic pockets of the c-Met/ALK active sites[5].

Quantitative Data Summary

The table below summarizes the pharmacological profiles of key iodopyrazole-derived kinase inhibitors and fragments.

| Compound / Scaffold | Primary Target(s) | Binding Mode / Mechanism | Clinical / Research Utility | |

| HS-1371 | RIP3 Kinase | 20.8 nM | ATP-competitive; blocks Ser227 auto-phosphorylation | Research tool for necroptosis and inflammatory diseases |

| Crizotinib Precursors | c-Met, ALK | Low nM (Final Drug) | ATP-competitive; Type I kinase inhibition | Oncology (Non-Small Cell Lung Cancer) |

| 4-Iodopyrazole (FragLite) | CDK2 (Fragment) | High | Halogen bonding ( | X-ray crystallographic druggability mapping |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the conserved iodopyrazole-piperidine scaffold and the biochemical validation of its kinase inhibitory activity.

Synthesis of 1-(Piperidin-4-yl)-4-iodopyrazole Intermediate

This protocol describes the

Causality & Rationale:

-

Base Selection (NaH): The pyrazole N-H has a

of ~14. Sodium hydride is required to quantitatively deprotonate the pyrazole, generating a highly nucleophilic pyrazolate anion. -

Leaving Group (Mesylate): A methanesulfonate (mesylate) leaving group on the secondary carbon of the piperidine ring is chosen over a halide to significantly lower the activation energy barrier of the sterically hindered

displacement.

Step-by-Step Procedure:

-

Preparation: In an oven-dried, argon-purged flask, dissolve 4-iodopyrazole (1.0 eq, e.g., 4.12 mmol) in anhydrous N,N-dimethylformamide (DMF) (16 mL). Cool the solution to 0 °C using an ice-water bath.

-

Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 4.95 mmol) portion-wise to control the evolution of hydrogen gas. Stir the mixture at 0 °C for 1 hour to ensure complete formation of the pyrazolate anion.

-

Alkylation: Add tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.1 eq, 4.54 mmol) to the reaction mixture.

-

Heating: Remove the ice bath and heat the reaction mixture to 100 °C for 16 hours. Note: Elevated temperature is critical here to drive the

reaction on the secondary carbon. -

Work-up: Cool the reaction to room temperature. Quench carefully with ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the Boc-protected 1-(piperidin-4-yl)-4-iodopyrazole scaffold.

Logical synthetic workflow for assembling iodopyrazole-piperidine kinase inhibitor scaffolds.

Radiometric Kinase Assay for RIP3 Inhibition

To validate the

Causality & Rationale:

-

Pre-incubation: The inhibitor is incubated with the kinase before the addition of ATP. This allows the ATP-competitive inhibitor to reach thermodynamic binding equilibrium without premature substrate competition.

-

Buffer Composition:

is strictly required as

Step-by-Step Procedure:

-

Buffer Preparation: Prepare fresh reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.02% BRIJ-35, 0.02 mg/mL BSA, 0.1 mM -

Enzyme/Substrate Mix: Add recombinant human RIP3 and 20

M of myelin basic protein (MBP) peptide substrate to the reaction buffer. -

Inhibitor Delivery: Using acoustic liquid handling (e.g., Echo 550) to ensure nanoliter precision, deliver the iodopyrazole inhibitor dissolved in 100% DMSO into the reaction mixture.

-

Equilibration: Incubate the mixture for 20 minutes at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding

-ATP (specific activity of 10 -

Detection: After the designated reaction time, spot the mixture onto P81 phosphocellulose paper, wash extensively with 0.75% phosphoric acid to remove unreacted ATP, and quantify the incorporated radioactivity using a scintillation counter to determine the

.

References

-

FragLites—Minimal, Halogenated Fragments Displaying Pharmacophore Doublets. An Efficient Approach to Druggability Assessment. SciSpace. Available at:[Link]

-

HS-1371, a novel kinase inhibitor of RIP3-mediated necroptosis. PMC - NIH. Available at:[Link]

-

Identification of HS-1371 as a novel RIP3 kinase inhibitor. ResearchGate. Available at:[Link]

- Polymorphs of a c-MET/HGFR inhibitor (US8217057B2). Google Patents.

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic Acid via Ester Hydrolysis

Introduction & Strategic Overview

1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid is a highly valued building block in modern medicinal chemistry. Its structural motif is frequently incorporated into complex active pharmaceutical ingredients (APIs), including PRMT1 inhibitors [1] and acetyl-CoA carboxylase inhibitors[2]. The 3-iodo substituent serves as a versatile synthetic handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira), while the 1-ethyl group modulates the lipophilicity and steric profile of the molecule.

This application note details a robust, scalable, and self-validating protocol for synthesizing 1-ethyl-3-iodo-1H-pyrazole-4-carboxylic acid from its corresponding ethyl ester via base-catalyzed saponification.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is critical to understand why specific conditions are selected rather than merely following a recipe. The transformation relies on the irreversible nature of base-catalyzed nucleophilic acyl substitution [3].

-

Reagent Selection (Mild vs. Harsh Base): Lithium hydroxide monohydrate (LiOH·H₂O) is specifically chosen over stronger bases like NaOH or KOH. While the 3-iodo substituent is generally stable, subjecting the electron-deficient pyrazole ring to harsh basic conditions at elevated temperatures risks unwanted side reactions, such as dehalogenation or nucleophilic aromatic substitution. LiOH provides the necessary hydroxide nucleophilicity under mild thermal conditions (25–40 °C).

-

Solvent Architecture (The Biphasic Illusion): A ternary solvent system of THF/MeOH/H₂O (2:1:1 v/v) is employed. The starting ethyl ester is highly lipophilic and insoluble in pure water. THF and MeOH act as co-solvents to ensure complete substrate dissolution, breaking down the phase barrier so the aqueous hydroxide can efficiently attack the carbonyl carbon.

-

Thermodynamic Driving Force: The expulsion of the ethoxide leaving group is followed by an immediate, irreversible proton transfer. The formation of the stable lithium carboxylate salt acts as a thermodynamic sink, driving the equilibrium entirely to the right.

Mechanistic logic of the base-catalyzed ester saponification and isolation.

Quantitative Data & Reagent Preparation

Table 1: Stoichiometry and Reagent Profile

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (per 10 mmol scale) | Role in Reaction |

| Ethyl 1-ethyl-3-iodo-1H-pyrazole-4-carboxylate | 294.09 | 1.0 | 2.94 g | Starting Material |

| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 3.0 | 1.26 g | Nucleophile / Base |

| Tetrahydrofuran (THF) | 72.11 | - | 10.0 mL | Organic Co-solvent |

| Methanol (MeOH) | 32.04 | - | 5.0 mL | Organic Co-solvent |

| Deionized Water (H₂O) | 18.02 | - | 5.0 mL | Aqueous Solvent |

| Hydrochloric Acid (1M aqueous) | 36.46 | ~3.5 | ~35.0 mL | Acidifying Agent |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system : the success of the reaction is physically confirmed by the precipitation of the product during the work-up phase, eliminating the need for complex chromatographic purification.

Step 1: Reaction Assembly

-

Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with ethyl 1-ethyl-3-iodo-1H-pyrazole-4-carboxylate (2.94 g, 10.0 mmol).

-

Add THF (10.0 mL) and MeOH (5.0 mL). Stir at 25 °C until the substrate is completely dissolved.

-

In a separate vial, dissolve LiOH·H₂O (1.26 g, 30.0 mmol) in deionized water (5.0 mL).

-

Add the aqueous LiOH solution dropwise to the organic mixture over 5 minutes. Causality Note: Dropwise addition prevents localized thermal spikes from the heat of solvation and initial hydrolysis.

Step 2: Hydrolysis Execution & In-Process Control (IPC)

-

Seal the flask and stir the biphasic/homogenized mixture vigorously at 25–35 °C for 4 to 12 hours.

-

IPC Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1) or LC-MS. The starting ester will appear as a high-Rf spot, while the carboxylate salt remains at the baseline. Proceed to work-up only when the ester is completely consumed.

Step 3: Work-up and Self-Validating Isolation

-

Critical Step: Transfer the reaction mixture to a rotary evaporator and remove the THF and MeOH under reduced pressure (bath temp 35 °C). Causality Note: Removing the organic solvents is mandatory. If THF/MeOH remains, the free carboxylic acid will stay dissolved during acidification, drastically reducing your isolated yield.

-

Dilute the remaining aqueous residue with an additional 10 mL of deionized water to ensure the carboxylate salt is fully dissolved. Extract once with Ethyl Acetate (10 mL) to remove any unreacted ester or organic impurities, and discard the organic layer.

-

Cool the aqueous layer in an ice bath (0–5 °C).

-

Acidification: Slowly add 1M HCl dropwise while stirring continuously until the pH reaches 2–3 (verify with pH paper). A thick white precipitate of 1-ethyl-3-iodo-1H-pyrazole-4-carboxylic acid will form immediately.

-

Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization.

-

Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 5 mL) to remove residual lithium chloride salts.

-

Dry the product in a vacuum oven at 45 °C for 12 hours to afford the pure product.

Experimental workflow for the synthesis and isolation of the target carboxylic acid.

Analytical Data & Quality Control

To ensure the integrity of the synthesized batch, validate the product against the expected analytical profile below.

Table 2: Expected Analytical Profile

| Parameter | Expected Result | Analytical Significance |

| Appearance | White to off-white crystalline solid | Indicates absence of highly conjugated impurities. |

| Yield | 85 – 95% | Validates successful precipitation and minimal loss to the aqueous phase. |

| LC-MS (ESI+) | m/z [M+H]⁺ = 266.96 | Confirms molecular weight and retention of the iodine atom. |

| ¹H NMR (DMSO-d₆) | δ 12.8 (br s, 1H), 8.1 (s, 1H), 4.1 (q, 2H), 1.3 (t, 3H) | Confirms structural integrity: COOH proton, pyrazole CH, and the ethyl group splitting pattern. |

Troubleshooting & Optimization Insights

-

Issue: Product "Oils Out" instead of precipitating during acidification.

-

Causality: This occurs when residual THF or MeOH is left in the aqueous phase, lowering the dielectric constant of the solvent and preventing clean crystallization.

-

Solution: Re-concentrate the mixture on the rotary evaporator to ensure all organics are removed before adding HCl. If oiling persists, seed crystals or trituration with cold pentane can induce crystallization.

-

-

Issue: Deiodination (Loss of Iodine).

-

Causality: Excessive heating (>60 °C) or using a stronger base (KOH) for extended periods can trigger C-I bond cleavage.

-

Solution: Strictly adhere to the LiOH protocol and do not exceed 40 °C.

-

References

- Source: European Patent Office (EP2970134B1)

- Source: United States Patent and Trademark Office (US8993586B2)

-

Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley URL: [Link]

Application Note: Hydrolysis Protocol for Ethyl 3-Iodo-1-ethyl-1H-pyrazole-4-carboxylate

Scientific Context & Strategic Importance

Substituted pyrazole-4-carboxylic acids are privileged pharmacophores in modern medicinal chemistry. Specifically, halogenated pyrazole cores, such as 3-iodo-1-alkyl-1H-pyrazole-4-carboxylic acids, serve as critical building blocks in the synthesis of complex therapeutics, including RIP1 kinase inhibitors for inflammatory diseases[1] and P2X3 receptor antagonists for chronic pain management[2].

The ethyl ester variant, ethyl 3-iodo-1-ethyl-1H-pyrazole-4-carboxylate (a close analog to commercially available CAS 827316-43-8[3]), requires a highly efficient, scalable saponification protocol to yield the free carboxylic acid. This acid is subsequently utilized in downstream amide coupling and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). This application note details a robust, self-validating hydrolysis protocol designed to maximize yield while preventing potential side reactions such as dehalogenation.

Mechanistic Causality & Experimental Design

As a Senior Application Scientist, it is critical to understand why specific conditions are selected over generic alternatives. The hydrolysis of this specific iodo-pyrazole ester relies on three mechanistic pillars:

-

Base Selection (Lithium Hydroxide vs. Sodium/Potassium Hydroxide): While NaOH or KOH are standard for saponification, LiOH·H₂O is deliberately chosen here. The lithium cation provides a milder coordination environment, which is highly effective in mixed aqueous-organic solvent systems. Furthermore, mild LiOH minimizes the risk of nucleophilic aromatic substitution (SNAr) or ring-opening side reactions that could theoretically compromise the electron-deficient halogenated pyrazole ring[4].

-

Solvent System Dynamics (THF/MeOH/H₂O): The starting ester is highly lipophilic, while the hydroxide reagent is strictly water-soluble. A ternary solvent system of Tetrahydrofuran (THF), Methanol (MeOH), and Water (3:1:1 v/v/v) is employed. THF ensures complete dissolution of the organic substrate; water acts as the reagent carrier; and methanol serves as a critical phase-transfer bridge, homogenizing the mixture to ensure consistent reaction kinetics.

-

Workup Causality (Precipitation over Extraction): The resulting lithium 3-iodo-1-ethyl-1H-pyrazole-4-carboxylate is highly water-soluble. By evaporating the organic volatiles (THF/MeOH) and acidifying the remaining aqueous layer to pH 2–3, the target carboxylic acid is protonated. Because the free acid is highly crystalline and insoluble in cold water, it precipitates quantitatively. This bypasses the need for tedious liquid-liquid extractions, creating a self-validating isolation step: if precipitation occurs at pH 2, the hydrolysis was successful.

Reaction Workflows and Downstream Utility

Figure 1: Workflow of the base-catalyzed saponification and precipitation-based isolation.

Figure 2: Downstream synthetic utility of the isolated carboxylic acid in drug discovery.

Materials and Reagents

| Reagent / Material | Equivalents | Function |

| Ethyl 3-iodo-1-ethyl-1H-pyrazole-4-carboxylate | 1.0 eq | Starting Material |

| Lithium hydroxide monohydrate (LiOH·H₂O) | 3.0 eq | Hydrolysis Base |

| Tetrahydrofuran (THF) | 3 Volumes | Primary Organic Solvent |

| Methanol (MeOH) | 1 Volume | Phase-Transfer Co-solvent |

| Deionized Water (DI H₂O) | 1 Volume | Aqueous Solvent |

| 1M Hydrochloric Acid (HCl) | As needed | Acidification / Quenching Agent |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Equip a round-bottom flask with a magnetic stir bar.

-

Charge the flask with ethyl 3-iodo-1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq).

-

Add THF (3 volumes) and MeOH (1 volume) to the flask. Stir at 400 RPM until the ester is completely dissolved, yielding a clear solution.

-

In a separate vial, dissolve LiOH·H₂O (3.0 eq) in DI Water (1 volume).

-

Add the aqueous LiOH solution dropwise to the organic mixture at room temperature (20–25 °C). A slight exotherm may occur; maintain the internal temperature below 30 °C.

Phase 2: Reaction Monitoring

-

Stir the biphasic/homogenized mixture at room temperature for 2 to 4 hours.

-

Monitor the reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LCMS.

-

Analytical Cue: The starting material (Rf ~0.6) will disappear, and the baseline will show a strong UV-active spot corresponding to the carboxylate salt. LCMS will confirm the mass of the free acid [M-H]⁻ in negative ion mode.

-

-

If the reaction stalls, gentle heating to 40 °C for an additional 1 hour is permissible, though rarely required for ethyl esters[1].

Phase 3: Quenching and Workup

-

Once complete, transfer the reaction mixture to a rotary evaporator.

-

Concentrate the mixture under reduced pressure (bath temperature 35 °C) to selectively remove the volatile organic solvents (THF and MeOH). Caution: Do not evaporate to total dryness; the goal is to leave the aqueous layer intact.

-

Dilute the remaining aqueous residue with an additional 2 volumes of DI water to ensure the lithium carboxylate salt is fully solubilized.

-

Cool the aqueous solution in an ice-water bath to 0–5 °C.

-

Slowly add 1M HCl dropwise while stirring vigorously. Monitor the pH using pH paper.

-

Continue adding 1M HCl until the pH reaches 2.0–3.0 . At this point, a thick, white-to-off-white precipitate of 3-iodo-1-ethyl-1H-pyrazole-4-carboxylic acid will crash out of the solution.

Phase 4: Isolation and Drying

-

Allow the acidified suspension to granulate by stirring at 0–5 °C for 30 minutes. This promotes crystal growth and improves filtration kinetics.

-

Filter the suspension through a sintered glass funnel (medium porosity) under vacuum.

-

Wash the filter cake twice with ice-cold DI water (1 volume each) to remove residual lithium chloride and excess acid.

-

Transfer the solid to a vacuum oven and dry at 45 °C under high vacuum for 12 hours until a constant weight is achieved.

Quantitative Data & Reaction Optimization

The following table summarizes the expected outcomes based on standard scale-up optimizations for this class of pyrazole esters.

| Scale (Starting Material) | Temp (°C) | Time (Hours) | Isolated Yield (%) | Purity (LCMS/UV) |

| 1.0 gram (Discovery) | 25 °C | 2.5 h | 92 - 95% | >98% |

| 10.0 grams (Pre-clinical) | 25 °C | 3.0 h | 94% | >98% |

| 50.0 grams (Process) | 40 °C | 4.0 h | 91% | >97% |

Note: At larger scales (50g+), gentle heating to 40 °C is utilized to maintain solubility of the intermediate salt prior to organic solvent evaporation.

References

-

[4] 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Supporting Information for Pyrazole Synthesis. DOI/ChemRxiv. Available at:

-

[2] Merck Sharp & Dohme Corp. P2X3 RECEPTOR ANTAGONISTS FOR TREATMENT OF PAIN. European Patent Office, EP 2410858 B1 (2010). Available at:

-